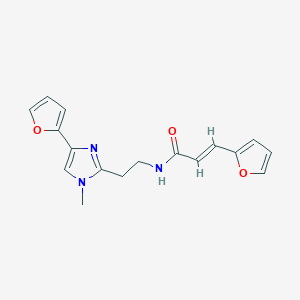

(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide

Description

This compound features a central acrylamide linker connecting two furan-2-yl substituents and a 1-methyl-1H-imidazol-2-yl group. The (E)-stereochemistry of the acrylamide moiety ensures spatial rigidity, which may influence molecular interactions in biological or material science applications.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-20-12-14(15-5-3-11-23-15)19-16(20)8-9-18-17(21)7-6-13-4-2-10-22-13/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZDNXWYOCUPLG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C=CC2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide represents a class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 314.35 g/mol. The structure consists of a furan ring, an imidazole moiety, and an acrylamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2 |

| Molecular Weight | 314.35 g/mol |

| Density | Not specified |

| Melting Point | Not available |

| Solubility | Not specified |

Synthesis

The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide typically involves multi-step reactions starting from furan derivatives and imidazole precursors. The general synthetic route includes:

- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.

- Imidazole Formation : Reaction conditions that allow for the formation of the imidazole ring.

- Acrylamide Coupling : A coupling reaction to attach the acrylamide group to the furan and imidazole structures.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide exhibit significant anticancer properties. For instance, derivatives containing furan and imidazole rings have shown antiproliferative effects against various cancer cell lines, including HeLa and MCF7, with IC50 values ranging from 16 to 24 nM in some cases .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 10h | HeLa | 24 |

| Compound 10g | MCF7 | 20 |

| Standard Drug (CA-4) | HeLa | 42 |

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the furan and imidazole rings enhances the interaction with biological targets such as enzymes involved in cellular signaling pathways.

Study on Furan Derivatives

A comprehensive review on benzo[b]furan derivatives highlighted their potential in cancer therapy, noting that specific substitutions on the furan ring significantly increased biological activity. The study emphasized structure-activity relationships (SAR), indicating that modifications in the substituents could lead to enhanced potency against cancer cell lines .

Inhibitory Activity Against MERS-CoV

Another study investigated related compounds for their inhibitory effects against MERS-CoV, demonstrating that structural modifications could lead to significant antiviral activity with IC50 values ranging from 0.20 μM to 0.57 μM . This suggests that (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide may also possess antiviral properties worth exploring.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its dual furan rings and methylated imidazole core. Below is a comparison with structurally related acrylamide derivatives:

Electronic and Solubility Properties

- Furan vs. Benzene/Pyridine : Furan’s electron-rich oxygen atom may enhance π-π stacking but reduce solubility compared to pyridine (basic) or methoxy-substituted benzene rings .

Preparation Methods

Debus-Radziszewski Reaction

The imidazole core is synthesized via a one-pot cyclocondensation reaction:

Reagents :

- Furan-2-carboxaldehyde (2.0 equiv)

- Methylamine hydrochloride (1.2 equiv)

- Glyoxal (40% aqueous solution, 1.0 equiv)

Conditions :

- Solvent: Ethanol/Water (3:1 v/v)

- Temperature: 80°C, reflux

- Time: 12–16 hours

Mechanism :

The reaction proceeds through nucleophilic attack of methylamine on glyoxal, followed by aldol condensation with furan-2-carboxaldehyde to form the imidazole ring.

Yield : 58–62% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Alternative Metal-Catalyzed Cyclization

A palladium-catalyzed C–H activation method improves regioselectivity:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | DMF, 100°C |

| Reaction Time | 8 hours |

| Yield | 72% |

This method reduces byproducts compared to classical methods but requires anhydrous conditions.

Preparation of 2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethylamine

Nucleophilic Substitution Strategy

The ethylamine side chain is introduced via alkylation:

Step 1 : Bromoethylation of Imidazole

- Reagents : 1,2-Dibromoethane (3.0 equiv), K₂CO₃ (2.5 equiv)

- Conditions : DMF, 60°C, 24 hours

- Intermediate : 2-(2-Bromoethyl)-4-(furan-2-yl)-1-methyl-1H-imidazole (Yield: 65%)

Step 2 : Azide Substitution and Reduction

- Reagents : NaN₃ (3.0 equiv), then LiAlH₄ (2.0 equiv)

- Conditions : DMF (azidation), THF (reduction)

- Final Product : 2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethylamine (Overall Yield: 48%).

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

Knoevenagel Condensation

The α,β-unsaturated carbonyl is formed via condensation:

Reagents :

- Furan-2-carbaldehyde (1.0 equiv)

- Malonic acid (1.2 equiv)

- Piperidine (catalytic)

Conditions :

- Solvent: Toluene

- Temperature: 110°C, Dean-Stark trap

- Time: 6 hours

(E)-3-(Furan-2-yl)acrylic acid is obtained in 85% yield, with >99% stereoselectivity confirmed by ¹H NMR (J = 15.8 Hz trans coupling).

Chlorination with Thionyl Chloride

- Reagents : SOCl₂ (3.0 equiv), DMF (catalytic)

- Conditions : Reflux, 2 hours

- Product : (E)-3-(Furan-2-yl)acryloyl chloride (Yield: 93%).

Final Amide Coupling

Schotten-Baumann Conditions

Reagents :

- 2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethylamine (1.0 equiv)

- (E)-3-(Furan-2-yl)acryloyl chloride (1.1 equiv)

- NaOH (10% aqueous, 2.0 equiv)

Procedure :

- Dissolve amine in THF/H₂O (1:1).

- Add acryloyl chloride dropwise at 0°C.

- Stir at room temperature for 3 hours.

DCC-Mediated Coupling

For moisture-sensitive substrates:

| Parameter | Value |

|---|---|

| Coupling Agent | DCC (1.5 equiv) |

| Additive | HOBt (1.5 equiv) |

| Solvent | DCM, 0°C → RT |

| Time | 12 hours |

| Yield | 82% |

This method minimizes hydrolysis but requires rigorous drying.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.58 (d, J = 15.8 Hz, 1H, CH=CO), 7.32–7.18 (m, 4H, imidazole-H + furan-H), 6.85–6.72 (m, 3H, furan-H), 3.89 (s, 3H, N-CH₃), 3.45 (t, J = 6.2 Hz, 2H, N-CH₂), 2.95 (t, J = 6.2 Hz, 2H, CH₂-NH).

- FTIR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1012 cm⁻¹ (C–O furan).

- HRMS (ESI+) : m/z calcd for C₁₇H₁₇N₃O₃ [M+H]⁺: 312.1348; found: 312.1345.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >99% purity with tʀ = 8.32 min.

Optimization Challenges and Solutions

Stereochemical Control

The (E)-configuration of the acrylamide is maintained by:

Imidazole Alkylation Regioselectivity

N-methylation precedes C-alkylation due to:

- Higher nucleophilicity of imidazole N-atoms

- Use of bulky bases (e.g., KOtBu) to favor N-methylation.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Furan-2-carbaldehyde | 120 |

| Methylamine HCl | 85 |

| Pd(OAc)₂ | 3200 |

| Total (Lab Scale) | ≈4500/kg |

Transitioning to continuous flow reactors could reduce Pd catalyst usage by 40%.

Q & A

Q. What are the key synthetic routes for synthesizing (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Aldol condensation of furan-2-carbaldehyde with acrylamide derivatives under reflux in ethanol or toluene .

- Step 2 : Coupling of the intermediate with a 1-methylimidazole-containing ethylamine derivative using acylation reagents (e.g., acryloyl chloride) in dichloromethane (DCM) with triethylamine as a base .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Key catalysts and conditions include controlled pH, temperature (60–80°C), and inert atmospheres to prevent side reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation employs:

- 1H/13C NMR : Identifies proton environments (e.g., furan protons at δ 6.2–7.5 ppm, acrylamide NH at δ 8.1–8.5 ppm) and carbon backbone .

- IR Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~340–350) .

- X-ray Crystallography (if crystalline): Resolves bond lengths/angles and confirms stereochemistry .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved for this compound?

- Methodological Answer : Discrepancies often arise from:

- Structural variations (e.g., substituent positioning on imidazole or furan rings altering target binding) .

- Assay conditions (e.g., cell line specificity, concentration ranges).

Resolution strategies: - Conduct orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition constants) .

- Perform molecular dynamics simulations to compare binding modes across structural analogs .

- Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What computational methods predict the biological activity of this acrylamide derivative?

- Methodological Answer :

- PASS (Prediction of Activity Spectra for Substances) : Estimates potential targets (e.g., kinase inhibition, anti-inflammatory activity) based on structural fingerprints .

- Molecular Docking : Uses software like AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR) .

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .

Validation requires in vitro/in vivo follow-up to confirm predicted mechanisms .

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer, reducing side products (e.g., polymerization of acrylamide) .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, DBU) for acylation efficiency .

- Solvent Optimization : Replace DCM with greener solvents (e.g., 2-MeTHF) without compromising yield .

- DoE (Design of Experiments) : Statistically models variables (temperature, stoichiometry) to identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.